molecular formula C15H13NO3 B2455131 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-73-7

4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2455131
CAS RN: 1146291-73-7
M. Wt: 255.273
InChI Key: HNHVUEIBDKDRNE-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of coal tar .


Synthesis Analysis

Pyrrole can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

Pyrrole is a five-membered ring with alternating double and single bonds. The ring is aromatic, as it contains 4n+2 π electrons (with n=1), and is therefore planar .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a characteristic odor .

Scientific Research Applications

4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic electronics, it has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as organic solar cells and organic light-emitting diodes. In materials science, it has been used as a precursor for the synthesis of functional materials, such as metal-organic frameworks and porous polymers.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is its potential as a versatile building block for the synthesis of various functional materials. Additionally, its potent inhibitory activity against various enzymes makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its application in certain fields.

Future Directions

Several future directions can be explored in the study of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid. One potential direction is the synthesis of novel derivatives of this compound with improved solubility and enhanced biological activity. Additionally, the study of the mechanism of action of this compound may lead to the identification of new targets for drug development. Finally, the application of this compound in the synthesis of functional materials may lead to the development of new materials with unique properties and potential applications in various fields.

Synthesis Methods

The synthesis of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves the reaction of 2-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid with a suitable reagent. Several methods have been reported for the synthesis of this compound, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The choice of the synthesis method depends on the availability of reagents and the desired yield of the product.

Safety and Hazards

Pyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(2-phenylethyl)furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHVUEIBDKDRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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